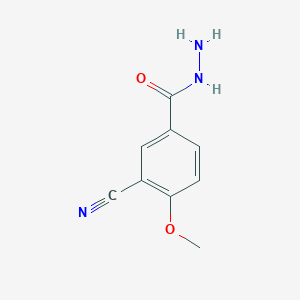

3-Cyano-4-methoxybenzohydrazide

CAS No.: 1198793-44-0

Cat. No.: VC2743936

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1198793-44-0 |

|---|---|

| Molecular Formula | C9H9N3O2 |

| Molecular Weight | 191.19 g/mol |

| IUPAC Name | 3-cyano-4-methoxybenzohydrazide |

| Standard InChI | InChI=1S/C9H9N3O2/c1-14-8-3-2-6(9(13)12-11)4-7(8)5-10/h2-4H,11H2,1H3,(H,12,13) |

| Standard InChI Key | QEOXVKROBMGEHK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)NN)C#N |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NN)C#N |

Introduction

3-Cyano-4-methoxybenzohydrazide is a chemical compound with the CAS number 1198793-44-0 and molecular formula C9H9N3O2. It is a derivative of benzohydrazide, featuring both cyano and methoxy groups attached to the benzene ring. This compound has garnered significant attention in various fields, including chemistry, biology, and medicine, due to its diverse biological activities and potential applications.

Synthesis Methods

The synthesis of 3-Cyano-4-methoxybenzohydrazide typically involves the reaction of 3-cyano-4-methoxybenzoic acid with hydrazine hydrate under reflux conditions in a suitable solvent like ethanol or methanol. The general steps include:

-

Preparation of the Reaction Mixture: Dissolve 3-cyano-4-methoxybenzoic acid in ethanol.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate to the solution.

-

Reflux and Cooling: Reflux the mixture for several hours, then cool it.

-

Precipitation and Purification: Filter the precipitate, wash it with cold ethanol, and dry it to obtain the compound.

Chemical Reactions and Transformations

3-Cyano-4-methoxybenzohydrazide can undergo various chemical reactions:

-

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxides or hydroxyl derivatives.

-

Reduction: Reduction reactions can convert the cyano group to an amine group using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions, involving reagents such as halogens or nucleophiles.

Mechanism of Action

The cyano group in 3-Cyano-4-methoxybenzohydrazide can participate in nucleophilic addition reactions, while the methoxy group influences the compound's electronic properties. These interactions affect various biological pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

| Compound | Key Features |

|---|---|

| 4-Methoxybenzohydrazide | Lacks the cyano group, potentially altering reactivity and biological activity. |

| 3-Cyano-4-hydroxybenzohydrazide | Contains a hydroxyl group instead of a methoxy group, affecting chemical properties and applications. |

3-Cyano-4-methoxybenzohydrazide is distinct due to the combination of cyano and methoxy groups, imparting unique chemical reactivity and biological activities.

Industrial and Research Applications

This compound is utilized in the development of new materials, such as polymers and coatings, due to its specific properties. In research, it serves as a valuable intermediate for synthesizing complex organic molecules with potential applications in chemistry, biology, and medicine.

Future Perspectives

Given its diverse biological activities and chemical versatility, 3-Cyano-4-methoxybenzohydrazide holds promise for future research, particularly in the development of therapeutic agents and advanced materials. Further studies are needed to fully explore its potential applications and optimize its synthesis for industrial-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume